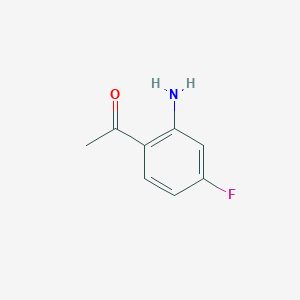

1-(2-Amino-4-fluorophenyl)ethanone

Description

Significance of Arylamine and Fluoroaryl Systems in Chemical Synthesis and Biological Sciences

Arylamine and fluoroaryl moieties are foundational components in modern chemical and biological sciences. Aromatic amines are integral to a vast array of dyes, polymers, and, most notably, pharmaceuticals. Their ability to form key hydrogen bonds and participate in various coupling reactions makes them a staple in the design of biologically active compounds. openmedicinalchemistryjournal.com Aromatic rings, in general, are extensively used in drug development due to their well-established synthetic pathways and their role in creating chemical diversity. nih.gov

The strategic incorporation of fluorine into organic molecules, creating fluoroaryl systems, has revolutionized medicinal chemistry. researchgate.net The introduction of fluorine can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.netnih.gov This is often achieved by replacing hydrogen atoms with fluorine, which can enhance metabolic stability by blocking sites prone to oxidative metabolism and fine-tune the electronic properties of adjacent functional groups. researchgate.net

Research Trajectories for Substituted Ethanone (B97240) Derivatives

Substituted ethanone derivatives, such as 1-(2-Amino-4-fluorophenyl)ethanone, are pivotal building blocks in organic synthesis. researchgate.net These compounds serve as crucial intermediates for the creation of a wide range of synthetically useful and novel heterocyclic systems. researchgate.net Heterocyclic compounds, which contain atoms of at least two different elements in their rings, form the backbone of a majority of organic compounds and are of paramount importance in medicinal chemistry. openmedicinalchemistryjournal.comnih.gov

Research has shown that substituted ethanones can be chemically modified in numerous ways. For instance, they can undergo condensation reactions to form chalcones, which are precursors to flavones—a class of compounds with diverse biological activities. mdpi.com Furthermore, the ketone and amine functionalities present in compounds like this compound allow for a variety of chemical transformations, including cyclocondensation and coupling reactions, to produce complex molecular architectures. mdpi.commdpi.com

Scope and Research Objectives for this compound Studies

The primary research interest in this compound lies in its utility as a precursor for the synthesis of novel heterocyclic compounds. Its bifunctional nature, possessing both an amine and a ketone group, allows it to be a versatile starting material. For example, it is a key component in the synthesis of quinazolines and other related fused heterocyclic systems.

Studies involving this compound often focus on its role as a key intermediate in multi-step synthetic pathways. Researchers are exploring its reactivity in various chemical reactions to generate libraries of new compounds for biological screening. The presence of the fluorine atom is of particular interest, as it allows for the introduction of this element into larger, more complex molecules, potentially enhancing their therapeutic properties.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 159305-15-4 | chemicalbook.comsigmaaldrich.comachemblock.com |

| Molecular Formula | C8H8FNO | sigmaaldrich.comachemblock.com |

| Molecular Weight | 153.16 g/mol | achemblock.comsigmaaldrich.com |

| Appearance | White to light yellow solid | chemicalbook.com |

| Boiling Point | 269.2 ± 20.0 °C (Predicted) | chemicalbook.comsigmaaldrich.com |

| Density | 1.201 ± 0.06 g/cm3 (Predicted) | chemicalbook.com |

| Purity | 95% - 98% | sigmaaldrich.comsigmaaldrich.com |

Interactive Data Table: Structural Identifiers

| Identifier Type | Identifier | Reference |

| IUPAC Name | This compound | sigmaaldrich.comachemblock.com |

| InChI | 1S/C8H8FNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3 | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | CTGQOICFEKCNSV-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

| SMILES | CC(C1=CC=C(F)C=C1N)=O | achemblock.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGQOICFEKCNSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 1 2 Amino 4 Fluorophenyl Ethanone

Oxidation Pathways of the Amino Moiety

The amino group of 1-(2-amino-4-fluorophenyl)ethanone is susceptible to oxidation, a reaction common to aromatic amines. While specific studies on the comprehensive oxidation pathways of this particular molecule are not extensively detailed in the reviewed literature, the reactivity can be inferred from studies on analogous 2-aminoacetophenones. The oxidation of the amino moiety can lead to a variety of products depending on the oxidizing agent and reaction conditions. For instance, the formation of 2-aminoacetophenone has been identified as a product of the oxidative degradation of indole-3-acetic acid in wines, a process involving superoxide radicals. mdpi.comresearchgate.net This suggests that the 2-aminoacetophenone core is relatively stable under these specific oxidative conditions but can also be the result of the breakdown of more complex molecules. In more targeted oxidation reactions, the amino group could potentially be converted to nitroso, nitro, or azoxy functionalities, or undergo oxidative coupling to form dimeric structures. The presence of the electron-withdrawing acetyl group and the electronegative fluorine atom on the aromatic ring would influence the electron density on the amino group, thereby affecting its susceptibility to oxidation compared to simpler anilines.

Reduction Reactions of the Ketone Functionality

The ketone functionality in this compound can be selectively reduced to a secondary alcohol, yielding 1-(2-amino-4-fluorophenyl)ethanol. A common and effective reagent for this transformation is sodium borohydride (NaBH₄). blogspot.comscribd.comresearchgate.net This reagent is a mild reducing agent, which is highly selective for aldehydes and ketones and typically does not reduce other functional groups such as aromatic rings, amino groups, or fluoro substituents under standard conditions. acs.org

The reaction is generally carried out in a protic solvent like methanol or ethanol at controlled temperatures, often starting at 0°C and then proceeding at room temperature. scribd.com The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. An excess of the reducing agent is often used to ensure the complete conversion of the ketone. blogspot.com After the reduction is complete, the reaction is typically quenched with an acid to neutralize any excess borohydride and to hydrolyze the resulting borate ester intermediate, liberating the alcohol product. blogspot.comchegg.com

| Reactant | Reagent | Solvent | Product |

| This compound | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 1-(2-Amino-4-fluorophenyl)ethanol |

Nucleophilic Substitution Processes Involving Fluoro and Amino Groups

The this compound molecule contains two primary sites for nucleophilic attack: the carbon atom bearing the fluorine substituent and the amino group itself.

Substitution of the Fluoro Group: The fluorine atom, being a halogen, can act as a leaving group in nucleophilic aromatic substitution (SNA) reactions. The success of such a reaction is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as these stabilize the negatively charged Meisenheimer complex intermediate. youtube.commasterorganicchemistry.com In this molecule, the acetyl group (-COCH₃) is a moderate electron-withdrawing group, but it is positioned meta to the fluorine atom. The amino group (-NH₂) is a strong electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, direct nucleophilic substitution of the fluorine atom is generally difficult under standard conditions. However, under forcing conditions or with very strong nucleophiles, substitution might be achievable.

Reactivity of the Amino Group: The amino group, with its lone pair of electrons, is nucleophilic and can participate in various substitution reactions. For example, it can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amide. It can also be alkylated, although over-alkylation can be an issue. The nucleophilicity of the amino group is somewhat reduced by the electron-withdrawing effect of the acetyl group on the same ring.

| Reaction Type | Attacking Nucleophile | Site of Attack | Product Type |

| Nucleophilic Aromatic Substitution | Strong Nucleophiles (e.g., RO⁻, R₂N⁻) | Carbon bonded to Fluorine | Substituted aminophenone |

| N-Acylation | Acyl chloride, Anhydride | Nitrogen of Amino group | N-acyl-aminofluorophenone |

| N-Alkylation | Alkyl halide | Nitrogen of Amino group | N-alkyl-aminofluorophenone |

Electrophilic Aromatic Substitution Reactivity in Analogous Compounds

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The reactivity and regioselectivity of this reaction are governed by the substituents already present on the ring. In this compound, there are three substituents to consider: the amino group (-NH₂), the fluorine atom (-F), and the acetyl group (-COCH₃).

Amino Group (-NH₂): This is a powerful activating group and is ortho-, para-directing due to its ability to donate its lone pair of electrons into the ring through resonance.

Fluoro Group (-F): Halogens are deactivating due to their inductive electron-withdrawing effect, but they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.

Acetyl Group (-COCH₃): This is a deactivating group and a meta-director due to its electron-withdrawing nature, both by induction and resonance. ncert.nic.in

The outcome of an electrophilic substitution reaction on this molecule would be a complex interplay of these directing effects. The powerful activating and directing effect of the amino group would likely dominate. The positions ortho and para to the amino group are C3 and C6. The C6 position is already substituted with the acetyl group. Therefore, electrophilic attack would be strongly directed to the C3 and C5 positions. The fluorine atom at C4 also directs ortho to itself (C3 and C5). The deactivating acetyl group directs meta to itself, which would be the C3 and C5 positions. Thus, all three groups direct incoming electrophiles to the C3 and C5 positions, making these the most probable sites for substitution.

Cyclization Reactions and Heterocyclic Compound Formation

2-Aminoacetophenone and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds, particularly indoles and quinolines. nih.govresearchgate.net

Quinoline Synthesis: One of the most common applications of 2-aminoacetophenones is in the Friedländer annulation, which is a condensation reaction with a compound containing an α-methylene group adjacent to a carbonyl. This reaction, typically catalyzed by acids or bases, leads to the formation of substituted quinolines. For example, reacting this compound with a 1,3-dicarbonyl compound would yield a substituted 4-fluoroquinoline. researchgate.netias.ac.in

Indole Synthesis: While not as direct as quinoline synthesis from this precursor, derivatives of 2-aminoacetophenone can be used to synthesize indoles. For instance, the Fischer indole synthesis, which typically involves the reaction of a phenylhydrazine with an aldehyde or ketone, can be adapted. ijnrd.org Alternatively, other synthetic routes starting from 2-aminoacetophenones can lead to indole structures through multi-step sequences. nih.govnih.gov

Other Heterocycles: Oxidative cyclization reactions of 2-aminoacetophenones have also been reported. For instance, a copper-catalyzed domino oxidative cyclization of 2-aminoacetophenones with isatoic anhydrides can produce tryptanthrin derivatives. researchgate.net Intramolecular cyclization of derivatives like o-aminoacetophenone N-tosylhydrazone with carbon dioxide has also been demonstrated. researchgate.net

| Precursor | Reagent/Reaction Type | Heterocyclic Product |

| This compound | 1,3-Dicarbonyl Compound (Friedländer Synthesis) | Substituted 4-Fluoroquinoline |

| This compound derivative | Phenylhydrazine (Fischer Indole Synthesis) | Substituted 4-Fluoroindole |

| This compound | Isatoic Anhydride (Oxidative Cyclization) | Fluorinated Tryptanthrin derivative |

Derivatization via Schiff Base Formation

The primary amino group in this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (or imines). researchgate.netmdpi.com This reaction is typically carried out by refluxing the amino compound and the carbonyl compound in a suitable solvent, often with acid catalysis. ijfmr.commdpi.com The formation of the C=N double bond is a characteristic reaction of primary amines and is widely used for derivatization.

The reaction proceeds via a nucleophilic addition of the amino group to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the stable imine product. mdpi.com A wide variety of aldehydes and ketones can be used in this reaction, allowing for the synthesis of a large library of Schiff base derivatives of this compound. These derivatives are often investigated for their biological activities and are also used as ligands in coordination chemistry. arpgweb.comniscpr.res.in

Applications As a Versatile Synthetic Intermediate

Role in Pharmaceutical Intermediate Synthesis

The significance of 1-(2-Amino-4-fluorophenyl)ethanone in the pharmaceutical industry lies in its ability to serve as a starting material for the synthesis of complex bioactive molecules. Its structure is a key component in the creation of fluorinated analogues of known pharmacologically active scaffolds.

Building Block for Complex Bioactive Molecules

This compound is an ideal precursor for the synthesis of a variety of heterocyclic compounds, which form the core of many pharmaceutical drugs. The presence of the ortho-amino acetophenone (B1666503) functionality allows for cyclization reactions to form important classes of bioactive molecules such as quinazolinones and benzodiazepines.

Quinazolinones , a class of compounds with a wide range of biological activities including anticancer and anticonvulsant properties, can be synthesized from ortho-aminoaryl ketones. nih.govacs.org The reaction of this compound with various reagents can lead to the formation of fluorinated quinazolinone derivatives. For example, condensation with an appropriate acid chloride or anhydride, followed by cyclization, would yield a 2-substituted-4-fluoroquinazolinone.

Benzodiazepines , another critical class of psychoactive drugs, are also accessible from this precursor. tandfonline.comfigshare.com The synthesis often involves the reaction of an ortho-aminobenzophenone derivative with an amino acid or its derivative. The presence of the fluorine atom on the benzodiazepine (B76468) ring, introduced via this compound, can modulate the drug's potency and pharmacokinetic profile. springermedizin.de For instance, the fluorinated analogue of alprazolam, flualprazolam, has shown increased potency. springermedizin.de

The following table summarizes the potential synthesis of these bioactive heterocycles from this compound:

| Bioactive Heterocycle | General Synthetic Approach | Potential Product from this compound |

| Quinazolinone | Condensation of an ortho-aminoaryl ketone with an acid derivative followed by cyclization. | Fluorinated Quinazolinone Derivatives |

| Benzodiazepine | Reaction of an ortho-aminobenzophenone derivative with an amino acid or its derivative. | Fluorinated Benzodiazepine Derivatives |

Influence of Fluorine Substitution on Drug Candidate Properties

The introduction of fluorine into a drug molecule is a widely used strategy in medicinal chemistry to enhance its properties. The fluorine atom in this compound can impart several beneficial characteristics to the resulting drug candidates.

Fluorine is highly electronegative and can alter the electronic properties of a molecule, which can lead to stronger binding interactions with biological targets. It can also block metabolic pathways, increasing the drug's metabolic stability and prolonging its half-life in the body. Furthermore, the substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can improve its absorption and distribution within the body. The observed increase in potency of flualprazolam compared to alprazolam is attributed to the fluorine substitution. springermedizin.de

Application in Material Science Research

The unique electronic and structural properties of this compound also make it a compound of interest in material science, particularly in the development of liquid crystals and organic light-emitting diodes (OLEDs).

Advancements in Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, fluorinated materials are often employed to improve device efficiency and stability. The electron-withdrawing nature of fluorine can help in tuning the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of organic materials, which is crucial for efficient charge injection and transport in OLED devices. Anthracene derivatives, which can be synthesized from precursors with ketone functionalities, are used as blue emitters in OLEDs. researchgate.net The incorporation of fluorine, potentially through intermediates derived from this compound, could lead to the development of new and improved OLED materials.

Precursor for Fluorinated Amino Acid Derivatives

Fluorinated amino acids are valuable tools in chemical biology and drug discovery. nih.govpsu.edursc.orgnih.govmdpi.com They can be incorporated into peptides and proteins to study their structure and function or to create more stable and potent therapeutic peptides. While direct synthesis of a fluorinated amino acid from this compound is not a commonly reported pathway, its chemical functionalities offer potential routes.

One plausible, though not explicitly documented, synthetic strategy could involve the conversion of the ketone group into an amino acid side chain. For example, a multi-step synthesis could involve a Strecker-type reaction or a Bucherer-Bergs reaction on the ketone to introduce the amino and carboxyl groups, or a reduction of the ketone followed by functional group interconversions to build the amino acid structure. The presence of the fluorine on the aromatic ring would result in a fluorinated phenylalanine analogue.

The following table outlines a hypothetical synthetic pathway for a fluorinated amino acid derivative:

| Reaction Step | Description | Intermediate/Product |

| 1. Reductive Amination | The ketone is converted to an amine. | 1-(2-Amino-4-fluorophenyl)ethanamine |

| 2. Protection of Amino Groups | Both amino groups are protected. | Di-protected amine |

| 3. Oxidation | The ethyl side chain is oxidized to a carboxylic acid. | Protected fluorinated phenylalanine derivative |

| 4. Deprotection | Removal of protecting groups. | 2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid |

This proposed sequence illustrates the potential of this compound as a starting material for novel fluorinated amino acids, which are highly sought after in modern chemical and biological research.

Investigation of Biological Activities and Pharmacological Relevance

General Biological Activity Profiles

1-(2-Amino-4-fluorophenyl)ethanone serves as a key intermediate in the synthesis of various heterocyclic compounds and potential drug candidates. Research indicates that derivatives of aminothiazoles, which can be synthesized from related aminoketones, have been explored for anticancer and antimicrobial activities. For instance, novel 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, synthesized from 1-[2-amino-4-methylthiazol-5-yl]ethanones, have been evaluated for their effects against cancer cell lines and various microbes. dmed.org.ua The core structure of acetophenone (B1666503) is a versatile scaffold in medicinal chemistry. Derivatives of acetophenone have been widely investigated for a range of biological activities, including as potent inhibitors of enzymes like α-glucosidase. researchgate.netnih.gov The presence of the amino group and the fluorine atom on the phenyl ring of this compound provides unique chemical properties that are leveraged in the synthesis of pharmacologically active molecules. smolecule.com

Interaction with Neurotransmitter Systems

Investigations into the direct interactions of this compound with neurotransmitter systems are not extensively detailed in the current scientific literature. However, research on structurally related compounds provides some context.

Similarly, direct evidence of this compound's interaction with the serotonergic pathway is not prominent in published research. Preclinical studies on the isomer 2-Amino-1-(4-fluorophenyl)ethanone have suggested a potential for interaction with serotonergic systems. smolecule.com However, due to the differences in the position of the functional groups on the phenyl ring, the pharmacological activities could differ significantly. The selective serotonin (B10506) reuptake inhibitors (SSRIs), a major class of antidepressants, are known to be metabolized by cytochrome P450 enzymes, highlighting the complex relationship between drug structure, metabolism, and neurotransmitter system interaction. e-mjm.org

Enzyme Inhibition Studies

The acetophenone scaffold, particularly when fluorinated, is a key feature in the design of various enzyme inhibitors.

Cytochrome P450 (CYP450) is a superfamily of enzymes essential for the metabolism of a vast number of drugs. nih.govnih.gov These enzymes play a critical role in drug clearance and can be the source of significant drug-drug interactions. e-mjm.orgnih.gov Inhibition or induction of CYP450 enzymes can lead to altered drug concentrations, potentially causing toxicity or reduced efficacy. nih.govgeekymedics.com The major human CYP450 isoforms involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. e-mjm.orgnih.gov While this compound is used as an intermediate in pharmaceutical synthesis, specific studies detailing its direct inhibitory or inductive effects on individual CYP450 isoenzymes are not extensively documented in the reviewed literature. Given its role as a precursor to potential new drugs, evaluating such interactions would be a critical step in the preclinical development of any of its derivatives.

Fluorinated acetophenone derivatives have emerged as promising inhibitors of enzymes linked to type 2 diabetes mellitus, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). nih.govresearchgate.net The introduction of fluorine can modulate the binding affinity, metabolic stability, and lipophilicity of these compounds. beilstein-journals.org

α-Glucosidase Inhibition: α-Glucosidase inhibitors work by delaying the absorption of carbohydrates from the gut, which helps to reduce post-meal blood sugar spikes. nih.govnih.gov Studies on a series of fluorinated benzenesulfonic ester derivatives of 2-hydroxy-3-nitroacetophenones have demonstrated potent α-glucosidase inhibitory activity. nih.gov The inhibitory effect was found to be dependent on the substitution pattern on both the acetophenone and the benzenesulfonyl rings. nih.gov For example, derivatives with a 2-(fluorophenyl)sulfonyl substitution were among the most active against α-glucosidase. nih.gov The presence of a fluorine atom at the ortho-position of the phenylsulfonyl ring appeared to facilitate favorable interactions within the enzyme's active site. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Fluorinated Acetophenone Derivatives

Protein Tyrosine Phosphatase (PTP) Inhibition: Protein tyrosine phosphatases (PTPs), such as PTP1B, are key regulators in signal transduction pathways and are considered therapeutic targets for conditions like type 2 diabetes, obesity, and cancer. nih.govnih.gov PTP1B, in particular, is a negative regulator of the insulin (B600854) signaling pathway. nih.gov Fluorinated analogues have shown significant inhibitory activity against PTP1B. nih.gov For instance, a derivative featuring a fluorine atom at the 5-position of the acetophenone ring and at the ortho-position of the phenylsulfonyl group (compound 2a) exhibited strong inhibition of PTP1B, with an IC50 value of 6.3 ± 0.029 µM, which is comparable to the reference standard. nih.gov The use of non-hydrolyzable phosphotyrosine (pTyr) mimetics, such as fluoro-O-malonyltyrosine (FOMT), has also led to the development of highly potent PTP1B inhibitors. nih.gov

Table 2: PTP1B Inhibitory Activity of Selected Fluorinated Acetophenone Derivatives

Antimicrobial and Anticancer Research

The emergence of drug-resistant pathogens and the need for more effective cancer therapies have driven the exploration of novel chemical scaffolds. nih.gov Derivatives of this compound have shown promise in both of these critical areas.

Various derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.

Fluorinated Schiff bases synthesized from 2-aminophenylhydrazines and fluorine-containing benzaldehydes have shown potent cytotoxic effects. nih.gov For instance, a compound with five fluorine atoms exhibited the strongest cytotoxic effect on A549 lung cancer cells, with an IC50 value of 0.64 μM. nih.gov Another derivative with two fluorine atoms showed the most potent antiproliferative effect on the same cell line. nih.gov

Chalcone (B49325) derivatives have also been investigated for their anticancer properties. nih.gov Two particular chalcones displayed significant inhibitory effects against MCF-7, ZR-75-1, and MDA-MB-231 breast cancer cell lines, with IC50 values as low as 3.30 ± 0.92 µM for MCF-7 cells. nih.gov The presence of a prenyl group in the A-ring and methoxy (B1213986) and hydroxyl substituents in the B-ring of the chalcone structure appears to be important for their cytotoxic activity. nih.gov

Furthermore, 4-thiazolidinone (B1220212) derivatives have been shown to decrease the metabolic activity of A549 lung carcinoma cells. nih.gov Some of these compounds exhibited desirable effects by not impacting the metabolic activity of healthy fibroblast cells. nih.gov In another study, novel 1,4-naphthoquinone (B94277) derivatives containing two amino substituents were synthesized and tested against four cancer cell lines, with one compound showing significant cytotoxicity on the A549 cell line with an IC50 of 6.15 μM. mdpi.com

| Derivative Class | Cancer Cell Line | Key Findings | Reference |

|---|---|---|---|

| Fluorinated Schiff Bases | A549 (Lung Carcinoma) | Compound with 5 fluorine atoms showed an IC50 of 0.64 μM. | nih.gov |

| Chalcones | MCF-7 (Breast Cancer) | Chalcone 13 showed an IC50 of 3.30 ± 0.92 µM. | nih.gov |

| Chalcones | ZR-75-1 (Breast Cancer) | Chalcone 13 showed an IC50 of 8.75 ± 2.01µM. | nih.gov |

| Chalcones | MDA-MB-231 (Breast Cancer) | Chalcone 12 showed an IC50 of 6.12 ± 0.84 µM. | nih.gov |

| 4-Thiazolidinone Derivatives | A549 (Lung Carcinoma) | Decreased metabolic activity of cancer cells. | nih.gov |

| 1,4-Naphthoquinone Derivatives | A549 (Lung Carcinoma) | Compound 5i showed an IC50 of 6.15 μM. | mdpi.com |

A significant aspect of the anticancer potential of these derivatives lies in their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.govmdpi.com

Studies on fluorinated Schiff bases revealed that cell death in A549 lung cancer cells was caused by the stimulation of apoptosis. nih.gov This was confirmed by the observation of chromatin condensation, marginalization, and the formation of apoptotic bodies, as well as the expression of cleaved caspase-3. nih.gov Similarly, selected ureidopropanamide derivatives were found to inhibit caspase-3 activity in mouse and rat microglial cells. nih.gov

Research on 5-ene-2-arylaminothiazol-4(5H)-ones demonstrated their ability to induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways. mdpi.com These compounds were shown to reduce the mitochondrial membrane potential and activate caspases 7, 8, 9, and 10. mdpi.com One of the derivatives also affected the expression of key apoptotic proteins such as p53, cytochrome C, and Bax. mdpi.com The generation of reactive oxygen species (ROS) in MCF-7 cells was also observed, suggesting a role for ROS-mediated mechanisms in the anticancer activity of these compounds. mdpi.com

Furthermore, a study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives found that a lead compound induced apoptosis in MCF-7 cells, with a significant increase in both early and late apoptotic cell populations. nih.gov This compound was shown to effectively induce both apoptosis and necrosis in these breast cancer cells. nih.gov

The search for new antimicrobial agents is crucial in combating the rise of multi-drug resistant pathogens. nih.gov Derivatives based on the this compound scaffold have been explored for their antimicrobial properties.

Specifically, various 1,2,4-triazole (B32235) derivatives have been synthesized and screened for their antimicrobial activities. nih.gov Some of these newly synthesized compounds were found to possess good to moderate activities against test microorganisms. nih.gov For example, compounds containing a 5-mercapto-1,3,4-oxadiazole ring linked to the 1,2,4-triazole nucleus showed good antimicrobial activities. nih.gov The presence of an N-methylpiperazine or morpholine (B109124) moiety is also considered to contribute to the biological activity of these systems. nih.gov

| Derivative Class | Key Findings | Reference |

|---|---|---|

| 1,2,4-Triazole Derivatives | Showed good to moderate activity against various microorganisms. | nih.gov |

| 1,2,4-Triazole with 5-mercapto-1,3,4-oxadiazole ring | Exhibited good antimicrobial activities. | nih.gov |

| Derivatives with N-methylpiperazine or morpholine moiety | These moieties are known to contribute to the net biological activity. | nih.gov |

Central Nervous System Activity

Derivatives of this compound have also been investigated for their potential effects on the central nervous system, particularly as anxiolytic and anticonvulsant agents.

Several classes of derivatives have shown promise as potential anxiolytic agents in preclinical studies.

A series of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b] nih.govnih.govdiazepin-2-ylidene)-ethanones were synthesized and evaluated for their anxiolytic activity. nih.gov The most active compound in this series was a derivative with a 4-chlorophenyl substituent. nih.gov

Similarly, 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines have been reported to exhibit activity in tests predictive of anxiolytic effects, including protection against pentylenetetrazole-induced convulsions and in the thirsty rat conflict procedure. nih.gov These compounds also demonstrated the ability to inhibit [3H]diazepam binding in vitro. nih.gov

More recently, a fused thiopyrano-piperidone-tetrahydrocarboline derivative showed anxiolytic-like activity in the hole-board test, with its effects potentially mediated by the serotonergic system. mdpi.com The anxiolytic effect of this compound was abolished by pretreatment with antagonists of the GABAA receptor and the 5-HT2A receptor. mdpi.com

The search for novel anticonvulsant drugs with improved efficacy and safety profiles is an ongoing area of research. zsmu.edu.ua Various derivatives have been synthesized and evaluated for their anticonvulsant properties in different animal models of seizures.

A series of (Z)-N-(substituted-phenyl)-4-((2-oxoindolin-3-ylidene)amino)benzamide derivatives were synthesized, and all methoxylated derivatives showed significant anti-seizure activity in the maximal electroshock (MES) model. nih.gov One particular compound with a 3-methoxy group was the most active in the pentylenetetrazole (PTZ) model. nih.gov

New 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have also been synthesized and evaluated. mdpi.com The most active compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed more beneficial ED50 values in the MES and 6 Hz tests compared to the reference drug valproic acid. mdpi.com Its mechanism of action is thought to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

Furthermore, a series of 6-(2-amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dione derivatives were designed and synthesized as anticonvulsant agents. nih.gov One compound from this series showed excellent anticonvulsant activity in both the MES and subcutaneous pentylenetetrazole (scPTZ) seizure models without signs of neurotoxicity. nih.gov Docking studies and in vitro assays suggested that these compounds likely act through the GABAA receptor. nih.gov

| Derivative Class | Seizure Model | Key Findings | Reference |

|---|---|---|---|

| (Z)-N-(substituted-phenyl)-4-((2-oxoindolin-3-ylidene)amino)benzamide | MES | Methoxylated derivatives showed significant anti-seizure activity. | nih.gov |

| (Z)-N-(substituted-phenyl)-4-((2-oxoindolin-3-ylidene)amino)benzamide | PTZ | Compound with 3-OCH3 group was most active. | nih.gov |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide | MES & 6 Hz | Showed more beneficial ED50 values than valproic acid. | mdpi.com |

| 6-(2-amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dione | MES & scPTZ | Excellent anticonvulsant activity with no neurotoxicity. | nih.gov |

Structure-Activity Relationship (SAR) Analysis in Fluorinated Analogues

Due to the absence of specific research detailing the synthesis and biological evaluation of a series of fluorinated analogues of this compound, a direct and detailed structure-activity relationship (SAR) analysis is not feasible. SAR studies require the systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogues. This allows researchers to determine which structural features are essential for the compound's pharmacological effects.

For a meaningful SAR analysis of fluorinated analogues of this compound, a series of compounds with variations in the fluorine substitution pattern on the phenyl ring would need to be synthesized and tested. For instance, analogues with fluorine at different positions (e.g., 3-fluoro, 5-fluoro, 6-fluoro) or with multiple fluorine substitutions could be prepared. The biological data from such a series would then allow for the elucidation of key structure-activity relationships.

Hypothetical SAR Data Table:

The following table is a hypothetical representation of what a data table for an SAR study of fluorinated this compound analogues might look like. It is important to emphasize that the data presented here is purely illustrative and not based on actual experimental results.

| Compound | R1 | R2 | R3 | Biological Activity (e.g., IC50 in µM) |

| 1 | H | F | H | Data not available |

| Analogue A | F | H | H | Hypothetical Value |

| Analogue B | H | H | F | Hypothetical Value |

| Analogue C | F | F | H | Hypothetical Value |

This table is for illustrative purposes only. No experimental data for these specific analogues has been found in the reviewed literature.

Without dedicated studies on this specific set of compounds, any discussion on their SAR remains speculative. Future research in this area would be necessary to provide the detailed findings required for a comprehensive analysis.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 1-(2-Amino-4-fluorophenyl)ethanone. These calculations provide a detailed picture of the molecule's geometry and electron distribution.

To begin any computational analysis, an optimized three-dimensional model of the molecule is generated. This process involves calculating the most stable arrangement of the atoms in space, corresponding to the lowest energy state of the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the constituent atoms of the phenyl ring, the amino group, the acetyl group, and the fluorine atom. The resulting 3D structure is the foundation for all subsequent computational analyses, including the prediction of its spectroscopic and reactive characteristics.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the nucleophilic nature of a molecule. libretexts.org Conversely, the LUMO is the innermost orbital without electrons and can act as an electron acceptor, indicating the molecule's electrophilic nature. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small energy gap indicates a more reactive molecule. For this compound, the analysis would identify the spatial distribution of these orbitals. It is expected that the electron-rich amino group and the phenyl ring would contribute significantly to the HOMO, while the electron-withdrawing acetyl group and the electronegative fluorine atom would influence the LUMO.

Table 1: Illustrative Frontier Molecular Orbital Properties This table is for illustrative purposes, demonstrating the type of data generated from FMO analysis. Actual values for this compound require specific computational studies.

| Parameter | Description | Expected Influence on this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Higher values indicate stronger electron-donating ability. | The amino group and aromatic ring would likely lead to a relatively high HOMO energy level. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Lower values indicate stronger electron-accepting ability. | The acetyl and fluoro groups are expected to lower the LUMO energy, enhancing its electrophilic character. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. A smaller gap suggests higher reactivity. | The combination of electron-donating and withdrawing groups would result in a moderate gap, suggesting potential reactivity. |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting chemical reactivity by mapping the electrostatic potential onto the electron density surface of a molecule. researchgate.netchemrxiv.org This technique visually identifies the electron-rich and electron-poor regions. researchgate.net Color-coding on an MEP map typically shows red for negative potential (electron-rich areas, prone to electrophilic attack) and blue for positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net

In an MEP map of this compound, the region around the carbonyl oxygen of the acetyl group and the lone pair of the nitrogen in the amino group would be expected to show a strong negative potential (red). These sites are nucleophilic. In contrast, the hydrogen atoms of the amino group and the areas around the carbon atoms attached to electronegative atoms would exhibit a positive potential (blue), marking them as electrophilic sites. thaiscience.info This analysis provides crucial insights into how the molecule will interact with other molecules and biological targets. rsc.org

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the interaction between a potential drug molecule and its biological target. mdpi.com

Docking simulations for this compound would involve placing it into the active site of a specific protein target. The simulation then calculates the binding energy, which represents the strength of the interaction. A lower binding energy (more negative value) indicates a more stable and favorable interaction between the ligand and the protein. These predictions help in ranking potential drug candidates and understanding the thermodynamic basis of their binding. nih.gov

Table 2: Illustrative Molecular Docking Affinity Data This table is for illustrative purposes. The target protein and binding affinity values are hypothetical as specific docking studies for this compound are not publicly available.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclin-Dependent Kinase 2 (CDK2) | -7.5 | VAL23, LYS89, ASP145 |

| Phosphatidylinositol 3-kinase (PI3Kα) | -8.2 | TRP780, VAL851, LYS802 |

| Tyrosine Kinase | -6.9 | THR790, MET793, CYS797 |

Beyond just the binding affinity, docking studies provide a detailed profile of the intermolecular interactions between the ligand and the protein. mdpi.com For this compound, this would involve identifying specific types of interactions, such as:

Hydrogen Bonds: The amino group (-NH2) and the carbonyl group (C=O) are capable of forming strong hydrogen bonds with amino acid residues in the protein's active site.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues of the target protein.

Pi-Pi Stacking: The aromatic ring can also interact with the aromatic rings of residues like phenylalanine, tyrosine, or tryptophan through pi-pi stacking.

By mapping these interactions, researchers can understand the structural basis for the ligand's binding mode and affinity, which is critical for designing more potent and selective molecules.

Advanced Computational Analyses

Advanced computational analyses provide deep insights into the molecular properties and potential bioactivity of this compound. These methods allow for the detailed examination of intermolecular forces, molecular shape, and the prediction of structure-activity relationships and thermodynamic properties.

Noncovalent Interactions

Noncovalent interactions (NCIs) are crucial in understanding the crystal packing, molecular recognition, and biological activity of a molecule. These interactions, which include hydrogen bonds, van der Waals forces, and π-stacking interactions, govern the supramolecular assembly of this compound.

In substituted acetophenones, the interplay of various functional groups dictates the nature and strength of noncovalent interactions. For this compound, the primary amino group (-NH2) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the fluorine atom (-F) can act as hydrogen bond acceptors. The aromatic ring itself can participate in π-π stacking and C-H···π interactions.

Theoretical studies on related substituted benzopyrans and thiophene-cored systems highlight the dominance of van der Waals dispersion forces in the intermolecular binding. nih.govmdpi.com For instance, in halogen-substituted acetophenones interacting with phenol, stacking forces can dominate, sometimes leading to distorted hydrogen bonds. mdpi.com The presence of a halogen, like the fluorine in this compound, can influence the preference for certain hydrogen bond docking sites. mdpi.com

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

The Hirshfeld surface is generated based on the electron density of the pro-molecule, which is the sum of the electron densities of the spherical, free-state atoms. The surface is defined as the region where the contribution of the pro-molecule's electron density to the crystal's electron density is equal to or greater than the contribution from all other molecules in the crystal.

Key properties mapped onto the Hirshfeld surface include d_norm, shape index, and curvedness. The d_norm surface highlights regions of close intermolecular contacts, with red spots indicating contacts shorter than the van der Waals radii, which are typically hydrogen bonds. The shape index provides information about the shape of the molecular surface, with red and blue triangles indicating concave and convex regions, respectively, which can reveal π-π stacking interactions. Curvedness indicates the degree of curvature of the surface, with flat regions suggesting potential stacking interactions. mdpi.com

For a molecule like this compound, a Hirshfeld surface analysis would likely reveal the following:

H···H contacts: Typically, these are the most abundant interactions in organic crystals. nih.gov

O···H/H···O and N···H/H···N contacts: These would represent the hydrogen bonding interactions involving the carbonyl and amino groups. nih.gov

F···H/H···F contacts: These would highlight the interactions involving the fluorine substituent.

C···H/H···C contacts: These represent C-H···π interactions. nih.gov

Artificial Neural Network Applications in Structure-Activity Prediction

Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. nih.gov They are powerful tools in quantitative structure-activity relationship (QSAR) studies, capable of modeling complex, nonlinear relationships between the chemical structure of a molecule and its biological activity. nih.govnih.govresearchgate.net

An ANN consists of interconnected nodes, or neurons, organized in layers: an input layer, one or more hidden layers, and an output layer. The input layer receives molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. These descriptors can include topological, electronic, geometric, and physicochemical parameters. The hidden layers perform a series of nonlinear transformations on the input data, and the output layer produces the predicted biological activity.

For a series of compounds including this compound, an ANN-based QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or receptor binding affinity. The process would involve:

Data Set Preparation: A dataset of molecules with known biological activities, including this compound and its analogs, would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule.

Model Training and Validation: The dataset would be divided into training and test sets. The ANN would be trained on the training set to learn the relationship between the descriptors and the biological activity. The predictive power of the model would then be validated using the test set. nih.gov

Studies on various classes of compounds, such as thiazole (B1198619) derivatives, have demonstrated the superior predictive performance of ANN models compared to traditional linear methods like Multiple Linear Regression (MLR). imist.ma For instance, an ANN model with a specific architecture (e.g., [4-10-1]) can achieve high correlation coefficients (R²) and low mean squared errors (MSE), indicating a robust and accurate predictive model. imist.ma The application of such a model could facilitate the virtual screening of large compound libraries to identify new and potent analogs of this compound.

Thermodynamic Property Predictions

Computational chemistry methods can be employed to predict the thermodynamic properties of molecules like this compound. These predictions are valuable for understanding the compound's stability, reactivity, and behavior under various conditions.

High-level quantum chemical methods, such as the G4 theory, can be used to estimate gas-phase standard molar enthalpies of formation. doi.org These calculations provide fundamental data on the energetic stability of the molecule. By studying a series of related compounds, such as substituted acetophenones, it is possible to derive group additivity values that allow for the prediction of thermodynamic properties for new, unstudied molecules within the same class. doi.org

The prediction of thermodynamic properties often involves the following:

Vapor Pressure and Enthalpy of Vaporization: These properties are crucial for understanding the phase behavior of a compound. While experimental determination is preferred, computational models can provide reliable estimates. doi.org

Heat Capacity: The heat capacity of a substance is a measure of the amount of heat required to raise its temperature. This can be calculated for both the gas and condensed phases.

Gibbs Free Energy of Formation: This value indicates the spontaneity of the formation of the compound from its constituent elements.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(2-Amino-4-fluorophenyl)ethanone, ¹H, ¹³C, and ¹⁹F NMR are the most informative techniques.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the amino group protons, and the methyl protons of the acetyl group.

The aromatic region would be complex due to the substitution pattern. The proton ortho to the acetyl group and meta to the fluorine (H-3) would likely appear as a doublet of doublets. The proton meta to both the amino and acetyl groups (H-5) would also be a doublet of doublets. The proton ortho to the amino group and meta to the acetyl group (H-6) would likely be a triplet or a doublet of doublets, depending on the coupling constants. The amino group protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be solvent-dependent. The methyl protons of the acetyl group (-COCH₃) would present as a sharp singlet, typically downfield due to the deshielding effect of the adjacent carbonyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 6.3-6.5 | dd | J(H3-H5), J(H3-F) |

| H-5 | 6.5-6.7 | dd | J(H5-H3), J(H5-H6) |

| H-6 | 7.6-7.8 | t or dd | J(H6-H5), J(H6-F) |

| -NH₂ | 4.0-6.0 | br s | - |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the acetyl group would be the most downfield signal. The aromatic carbons would appear in the typical aromatic region, with their chemical shifts influenced by the attached functional groups. The carbon bearing the fluorine atom would show a large one-bond coupling (¹JCF). Other aromatic carbons will also exhibit smaller couplings to fluorine. The methyl carbon of the acetyl group will appear at the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 195-200 |

| C-F | 160-165 (d, ¹JCF) |

| C-NH₂ | 150-155 |

| C-1 | 115-120 (d) |

| C-3 | 100-105 (d) |

| C-5 | 110-115 (d) |

| C-6 | 130-135 (d) |

Note: "d" indicates a doublet due to C-F coupling. The magnitude of the coupling constant is largest for the directly bonded carbon.

¹⁹F NMR is a highly sensitive technique for the direct detection of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal would be split into a multiplet due to coupling with the neighboring aromatic protons (H-3 and H-5).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

HRMS provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₈H₈FNO), the expected exact mass would be calculated and compared to the experimentally determined value. A close match between the calculated and observed mass would confirm the elemental composition of the compound.

ESI is a soft ionization technique that is well-suited for polar molecules. In positive ion mode ESI-MS, this compound would be expected to be detected as the protonated molecule, [M+H]⁺. The mass-to-charge ratio of this ion would be approximately one unit higher than the molecular weight of the neutral compound. This technique is valuable for confirming the molecular weight of the analyte.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful method for obtaining a high-resolution infrared spectrum. sigmaaldrich.com By analyzing the vibrational frequencies, one can confirm the presence of key functional groups within the this compound structure. While a specific experimental spectrum for this exact compound is not publicly available, the expected absorption bands can be predicted based on data from analogous compounds such as 1-(2-aminophenyl)ethanone, 4'-fluoroacetophenone, and 1-(3-fluorophenyl)ethanone. nist.govnist.govnih.gov

The primary characteristic vibrational modes expected for this compound are:

N-H Stretching: The primary amine (-NH₂) group typically shows two bands in the region of 3500-3300 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group of the ethanone (B97240) moiety will appear just below 3000 cm⁻¹. spectroscopyonline.com

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) group of the ketone is anticipated in the range of 1700-1660 cm⁻¹. This peak is often the most intense in the spectrum. spectroscopyonline.com

N-H Bending: The scissoring vibration of the primary amine group typically appears around 1650-1580 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations produce several bands in the 1600-1450 cm⁻¹ region.

C-F Stretching: A strong absorption band due to the carbon-fluorine bond stretch is expected in the 1250-1020 cm⁻¹ range. The exact position can confirm the presence of the fluorine substituent on the aromatic ring.

The table below summarizes the predicted FT-IR spectral data for this compound based on the analysis of its constituent functional groups and related molecules.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group | Comments |

| Asymmetric N-H Stretch | 3450 - 3350 | Primary Amine (-NH₂) | Expected to be a sharp, medium intensity band. |

| Symmetric N-H Stretch | 3350 - 3250 | Primary Amine (-NH₂) | Expected to be a sharp, medium intensity band. |

| Aromatic C-H Stretch | 3100 - 3000 | Aryl C-H | Typically multiple weak to medium bands. |

| Aliphatic C-H Stretch | 3000 - 2850 | Methyl (-CH₃) | Weak to medium absorption. |

| Carbonyl C=O Stretch | 1700 - 1660 | Ketone | Strong, sharp, and highly characteristic absorption. |

| N-H Bending | 1650 - 1580 | Primary Amine (-NH₂) | Medium to strong absorption. |

| Aromatic C=C Stretch | 1600 - 1450 | Phenyl Ring | Multiple bands of variable intensity. |

| C-N Stretch | 1340 - 1250 | Aryl Amine | Medium intensity band. |

| C-F Stretch | 1250 - 1020 | Aryl Fluoride | Expected to be a strong, prominent band. |

X-ray Diffraction (XRD) for Crystal Structure Elucidation

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. nih.gov A single-crystal XRD analysis of this compound would provide precise information on its crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. mdpi.commdpi.com

Although specific experimental crystallographic data for this compound is not available in the searched literature, analysis of related structures like 1-(6-amino-5-nitronaphthalen-2-yl)ethanone reveals the type of data that would be obtained. nih.gov Such an analysis would likely show the planarity of the fluorophenyl ring and how the amino and ethanone groups are oriented relative to it. Intermolecular hydrogen bonds involving the amino group (N-H···O) and the carbonyl oxygen are expected to be significant in stabilizing the crystal packing. nih.gov

The table below outlines the type of crystallographic parameters that would be determined from a single-crystal XRD study.

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). mdpi.com |

| Space Group | The specific symmetry group of the crystal. mdpi.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. mdpi.com |

| Bond Lengths (Å) | The precise distances between bonded atoms (e.g., C-C, C=O, C-N, C-F). |

| Bond Angles (°) | The angles formed between three connected atoms. |

| Torsion Angles (°) | The dihedral angles describing the conformation of the molecule. |

| Intermolecular Interactions | Identification of hydrogen bonds, π-π stacking, and other non-covalent forces. nih.gov |

Other Complementary Spectroscopic Techniques

Raman spectroscopy provides information on molecular vibrations complementary to IR spectroscopy. Aromatic compounds and non-polar bonds often produce strong Raman signals. For this compound, Raman spectroscopy would be particularly sensitive to the vibrations of the aromatic ring and the C-C backbone. nih.gov

Surface-Enhanced Raman Scattering (SERS) is a technique that dramatically increases the Raman signal of molecules adsorbed onto a nanostructured metal surface, enabling the analysis of trace amounts. nih.govunits.it The SERS spectrum of this compound would likely be dominated by signals from the functional groups that interact most closely with the metal surface, which are predicted to be the amino group and the π-system of the aromatic ring. nih.govnih.gov This surface sensitivity provides insights into the molecule's orientation upon adsorption.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Functional Group | Comments |

| Ring Breathing Mode | ~1000 | Phenyl Ring | A sharp, strong band characteristic of the benzene (B151609) ring. |

| C-H in-plane bending | 1100 - 1000 | Aryl C-H | Medium intensity bands. |

| C-F Stretching | 1250 - 1020 | Aryl Fluoride | Expected to be a distinct band. |

| C=O Stretching | 1700 - 1660 | Ketone | May be weaker in Raman than in IR. |

| Aromatic C=C Stretch | 1600 - 1550 | Phenyl Ring | Strong and characteristic bands. |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of elements within the top few nanometers of a material's surface. nih.gov An XPS analysis of this compound would provide distinct signals for carbon (C1s), nitrogen (N1s), oxygen (O1s), and fluorine (F1s).

High-resolution scans of each element's core level would reveal chemical shifts indicative of the different bonding environments.

C1s: The C1s spectrum would be deconvoluted into multiple peaks corresponding to C-C/C-H in the aromatic ring and methyl group, C-N, C-C=O, and C=O.

N1s: The N1s spectrum would show a peak characteristic of the amino (-NH₂) group.

O1s: The O1s spectrum would exhibit a single peak corresponding to the carbonyl (C=O) oxygen.

F1s: A single peak for the C-F bond would be observed.

This analysis is invaluable for confirming the purity and chemical integrity of the compound's surface.

| Element (Core Level) | Predicted Binding Energy (eV) | Chemical Environment |

| C1s | ~284.8 | C-C, C-H (Aromatic & Aliphatic) |

| C1s | ~286.0 | C-N, C-C=O |

| C1s | ~287.5 | C=O |

| N1s | ~400.0 | C-NH₂ |

| O1s | ~531.5 | C=O |

| F1s | ~687.0 | C-F |

Comparative Studies with Analogues and Derivatives of 1 2 Amino 4 Fluorophenyl Ethanone

Structural Modifications and Their Impact on Reactivity and Bioactivity

The 1-(2-Amino-4-fluorophenyl)ethanone molecule possesses two primary reactive sites: the amino (-NH2) group and the acetyl (-COCH3) group. Modifications at these sites significantly alter the compound's chemical behavior and its subsequent biological effects.

The amino and acetyl groups are key handles for synthetic modification, most notably in the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids and other heterocyclic systems. The reactivity of the acetyl group's α-protons allows for condensation with various aromatic aldehydes, while the nucleophilicity of the amino group can be exploited for the synthesis of quinoline and quinazoline scaffolds.

For instance, the condensation of aminophenyl ethanones with aldehydes to form chalcones is a well-established reaction. These chalcone (B49325) derivatives, characterized by an α,β-unsaturated carbonyl system, exhibit a wide array of biological activities, including antimicrobial and anticancer effects. The presence of the amino group on the phenyl ring is often crucial for significant bioactivity. Studies have shown that methoxy-4-aminochalcones demonstrate better anticancer activity than their methoxy (B1213986) chalcone counterparts, highlighting the essential contribution of the 4-amino substituent for antiproliferative effects nih.gov.

Furthermore, modifications of the amino group itself can lead to enhanced antitumor activity. The synthesis of various amino chalcone derivatives has demonstrated that these compounds can induce apoptosis in cancer cells through both extrinsic and intrinsic pathways.

The bioactivity of derivatives is profoundly influenced by these structural changes. For example, quinoline derivatives synthesized from this scaffold have shown potent anti-proliferative activity against human prostate cancer cell lines, with some compounds acting as Pim-1 kinase inhibitors nih.gov. The linkage between a secondary amine, the quinoline core, and a pyridine ring was identified as a critical factor for these anti-proliferative effects nih.gov.

Table 1: Impact of Structural Modifications on Bioactivity

| Starting Material Analogue | Modification Type | Resulting Derivative Class | Observed Bioactivity | Key Findings |

|---|---|---|---|---|

| 4-Aminoacetophenone | Condensation with substituted aldehydes | Chalcones | Anticancer, Antimicrobial | The amino group is often essential for significant antiproliferative activity nih.gov. |

| 2-Aminoacetophenones | Cyclization Reactions | Quinolines | Anticancer (Prostate) | Secondary amine linkage between quinoline and pyridine rings is important for activity. Some act as Pim-1 kinase inhibitors nih.gov. |

| 2-Aminoacetophenones | Cyclization Reactions | Quinazolinones | Anticancer | The quinazolinone scaffold shows broad potential as an anticancer agent nih.gov. |

| 4-Aminoacetophenone | Acylation of amino group | Amino Chalcone Derivatives | Antiproliferative | Potent activity against various cancer cell lines (MGC-803, HCT-116, MCF-7) mdpi.com. |

Comparative Analysis of Halogen Substituent Effects

The nature and position of halogen substituents on the phenyl ring play a crucial role in modulating the physicochemical properties and biological activity of drug candidates. The fluorine atom in this compound, due to its high electronegativity and small size, can influence properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.

When comparing the fluorine substituent to other halogens like chlorine and bromine, distinct trends in bioactivity are observed. In many cases, the presence of a halogen is beneficial for antimicrobial activity. For example, studies on chalcones have shown that halogenated derivatives are often more potent than their non-halogenated counterparts. One study demonstrated that a halogenated chalcone was the most potent among synthesized analogues against both Gram-positive and Gram-negative bacteria, suggesting that halogens can increase microbial susceptibility researchgate.net. Specifically, 2'-hydroxy-4-chlorochalcone showed moderate antimicrobial activity against Gram-positive bacteria frontiersin.org.

The position of the halogen also matters. Studies on halogenated phenylethanolamines have indicated that 2,5-dihalogenated compounds block β-receptors at lower concentrations than 2,4-dihalogenated derivatives, while 3,4-dihalogenated compounds showed the weakest effects nih.gov. This underscores the importance of the substituent's location in determining its pharmacological profile.

While direct comparative studies on the 1-(2-amino-4-halophenyl)ethanone series are limited, broader structure-activity relationship analyses of halogenated compounds provide valuable insights. The exchange of a chlorine for a fluorine, bromine, or iodine can have minor to significant effects depending on the specific molecular context and biological target nih.gov. The unique electronic properties conferred by different halogens can influence interactions such as halogen bonding, which may affect drug-receptor binding affinities smolecule.com.

Table 2: Comparative Effects of Halogen Substituents in Analogous Compounds

| Compound Class | Halogen Substituent | Position | Observed Effect | Reference Finding |

|---|---|---|---|---|

| Chalcones | Chlorine | 4 | Moderate antimicrobial activity against Gram-positive bacteria frontiersin.org. | Halogenation can enhance antimicrobial properties. |

| Chalcones | Chlorine, Bromine | Various | Increased antibacterial activity. | The presence of halogens in chalcones is suggested to increase their microbial susceptibility researchgate.net. |

| Phenylethanolamines | Di-halogenated (Cl, Br) | 2,5- vs 2,4- vs 3,4- | 2,5-dihalogenated derivatives were more potent β-receptor blockers than 2,4- or 3,4-dihalogenated analogues nih.gov. | The position of the halogen significantly impacts pharmacological activity. |

| Ochratoxin A Derivatives | F, Cl, Br, I | - | Exchange of the halogen moiety had minor effects on cytotoxicity compared to modifications of the amino acid moiety nih.gov. | The impact of the halogen can be secondary to other structural features. |

Evaluation of Diverse Arylaminoethanone Derivatives

The arylaminoethanone scaffold is a versatile building block for a wide range of heterocyclic compounds with significant therapeutic potential. Beyond chalcones and quinolines, this structural motif is used to synthesize a variety of derivatives, including quinazolinones, pyrimidines, and oxadiazoles, many of which are investigated as anticancer agents.

Quinazoline and quinazolinone derivatives, often synthesized from 2-amino-substituted benzoic acids or acetophenones, are prominent in cancer research. Several quinazoline-based drugs, such as gefitinib, are approved for cancer therapy, and they typically function by inhibiting protein kinases like EGFR-TK ijpsjournal.com. The synthesis of novel quinazoline derivatives has yielded compounds with potent cytotoxicity against cancer cell lines like HeLa and MDA-MB231, with some showing greater potency than the standard drug gefitinib ijpsjournal.comnih.gov.

Pyrimidine derivatives also represent a class of compounds with broad biological activities. For instance, certain pyrimidine-5-carbonitrile derivatives synthesized from related precursors have shown promising antidiabetic activity as dual α-glucosidase and α-amylase inhibitors. In one study, a derivative featuring a fluoro substituent displayed the strongest inhibitory effect, again highlighting the favorable role this halogen can play mdpi.com.

The synthesis of 1,3,4-oxadiazole derivatives from aminophenol precursors has led to the discovery of compounds with significant anticancer activity. Analogues featuring a 4-fluorophenyl moiety have been characterized, demonstrating the continued utility of this substitution pattern in the design of new bioactive molecules mdpi.com.

This broad range of applications demonstrates the value of the arylaminoethanone core structure in medicinal chemistry for generating diverse molecular architectures with a wide spectrum of biological activities.

Table 3: Evaluation of Biologically Active Arylaminoethanone Derivatives

| Derivative Class | Specific Analogue Example | Target/Application | Reported Activity/Potency |

|---|---|---|---|

| Quinazoline | Gefitinib (related scaffold) | Anticancer (EGFR-TK inhibitor) | Standard chemotherapeutic agent ijpsjournal.com. |

| 2-Thioxoquinazolin-4-one | Compounds 21-23 | Anticancer (HeLa, MDA-MB231 cells) | IC50 values ranging from 1.85 to 2.81 µM, more potent than gefitinib ijpsjournal.com. |

| Quinoline | Compound 9g | Anticancer (PC-3 cells), Pim-1 kinase inhibitor | GI50 = 1.29 µM nih.gov. |

| Pyrimidine | Compound 4 (fluoro-substituted) | Antidiabetic (α-glucosidase and α-amylase inhibitor) | IC50 = 12.16 µM (α-glucosidase), 11.13 µM (α-amylase) mdpi.com. |

| 1,3,4-Oxadiazole | 4-Chloro-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Anticancer | Characterized as a potential anticancer agent mdpi.com. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Amino-4-fluorophenyl)ethanone, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation or modified nucleophilic substitution. For example, in related fluoro-acetophenone derivatives, aromatic aldehydes are reacted with acyl chlorides using Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions . Optimization involves adjusting stoichiometry, reaction time (e.g., reflux for 6–12 hours), and purification via column chromatography or recrystallization. Monitoring via TLC ensures reaction completion. Evidence suggests that substituent positioning (e.g., fluorine at the 4-position) may require protective group strategies to prevent side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodology :

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.0 ppm), the acetyl group (δ 2.5–3.0 ppm for CH₃), and amino protons (δ 4.0–5.0 ppm, broad if free). Fluorine’s electron-withdrawing effect deshields adjacent protons .

- IR : Stretching frequencies for C=O (1680–1720 cm⁻¹) and N–H (3300–3500 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 167 for C₈H₇FNO) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic properties and reactivity of this compound in cross-coupling reactions?

- Methodology : Fluorine’s electronegativity enhances electrophilic aromatic substitution (EAS) at the ortho/para positions. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the amino group acts as a directing group, while fluorine stabilizes intermediates via resonance. Computational studies (DFT) can map charge distribution, and Hammett constants quantify substituent effects. Experimental validation involves comparing reaction rates with non-fluorinated analogs .

Q. What strategies are employed to resolve contradictions in crystallographic data during structural elucidation of derivatives?

- Methodology : When X-ray diffraction data is ambiguous (e.g., disordered fluorine atoms), use SHELX software for refinement. Key steps include:

- Twinned Data Handling : SHELXL’s TWIN command adjusts for crystal twinning .

- Hydrogen Bond Analysis : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized models .

- Validation Tools : Programs like PLATON check for voids, symmetry errors, and thermal motion mismatches .

Q. How can computational modeling predict the biological activity of this compound derivatives in drug discovery?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Fluorine’s hydrophobic character and hydrogen-bond acceptor capacity are critical for binding affinity .

- ADMET Prediction : Tools like SwissADME assess bioavailability, leveraging the compound’s LogP (~1.5) and polar surface area (~50 Ų) .

- SAR Analysis : Compare derivatives with varied substituents (e.g., methoxy vs. fluoro) to identify pharmacophore elements .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how are they mitigated?

- Methodology :

- Reactor Design : Transition from batch to flow chemistry minimizes exothermic risks in Friedel-Crafts reactions .

- Purification : Replace column chromatography with solvent extraction or crystallization for cost-effectiveness .

- Byproduct Management : Monitor and quantify impurities (e.g., di-acylated products) via HPLC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.